molecular formula C38H40N4O2 B1195327 Caracurine V CAS No. 630-87-5

Caracurine V

Cat. No.: B1195327
CAS No.: 630-87-5
M. Wt: 584.7 g/mol
InChI Key: CIRUUTNLDXXBKU-HCKBHOMASA-N
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Description

Caracurine V is a bisquaternary ammonium alkaloid isolated from Strychnos toxifera, traditionally used in curare poisons. Structurally, it features a rigid, closed-ring system formed by two indole moieties linked via an oxygen atom and allyl alcohol side chains (Figure 1) . Its pharmacological profile is marked by potent antagonism at the neuronal α7 nicotinic acetylcholine receptor (α7 nAChR) with nanomolar affinity (IC50 ~18–820 nM) . Additionally, this compound derivatives exhibit allosteric modulation at muscarinic M2 receptors, demonstrating subtype selectivity influenced by N-substituents .

Properties

CAS No.

630-87-5

Molecular Formula

C38H40N4O2

Molecular Weight

584.7 g/mol

IUPAC Name

(1R,9R,16S,18R,19R,20S,21R,29R,36S,38R,39R,40S)-10,30-dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene

InChI

InChI=1S/C38H40N4O2/c1-3-7-27-25(5-1)37-11-13-39-19-21-10-16-44-36-31(23(21)17-29(37)39)33(37)41(27)35-32-24-18-30-38(12-14-40(30)20-22(24)9-15-43-35)26-6-2-4-8-28(26)42(36)34(32)38/h1-10,23-24,29-36H,11-20H2/t23-,24-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38+/m0/s1

InChI Key

CIRUUTNLDXXBKU-HCKBHOMASA-N

SMILES

C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61

Isomeric SMILES

C1CN2CC3=CCO[C@@H]4[C@@H]5[C@H]3C[C@H]2[C@@]16[C@H]5N([C@H]7[C@@H]8[C@H]9C[C@H]1[C@@]2([C@H]8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61

Canonical SMILES

C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61

Synonyms

caracurine V

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Iso-Caracurine V

Iso-caracurine V, a decomposition product of Caracurine V, differs in its one-sided ring closure (Figure 2) . This structural alteration reduces its specificity for α7 nAChRs but enhances binding to muscle-type nAChRs. Key findings include:

  • Muscle-Type nAChR Affinity : Dimethyl and nitrobenzyl derivatives of iso-caracurine V (e.g., compounds 29 and 31) exhibit Ki values of 18 nM and 79 nM, comparable to the neuromuscular blocker toxiferine I (14 nM) .
  • α7 nAChR Activity : Weak antagonism (IC50 >590 nM), attributed to the absence of the closed-ring system critical for cation-π interactions with Trp149 .
Table 1: Binding Affinities of this compound and Iso-Caracurine V Derivatives
Compound α7 nAChR IC50 (nM) Muscle-Type nAChR Ki (nM) M2 Receptor EC0.5 (nM)
This compound (1a) 18 1,500 5.2
Iso-Caracurine V (29) >590 18 12
Toxiferine I 820 14 2
Alcuronium 234 234 36

Bisnortoxiferine I Analogues

Bisnortoxiferine I, an open-ring precursor to this compound, lacks the rigid bicyclic structure (Figure 2). This confers distinct receptor selectivity:

  • Muscle-Type nAChR: Bisnortoxiferine derivatives (e.g., compounds 2a–c) show high affinity (Ki ~234–820 nM), similar to alcuronium, but lower than toxiferine I .
  • α7 nAChR : Reduced antagonism (IC50 ~590–820 nM) due to the absence of the closed-ring geometry required for Trp149 interactions .
  • M2 Receptor : Moderate allosteric modulation (EC0.5 ~36 nM), influenced by N-allyl substituents rather than ring structure .

Toxiferine I and Alcuronium

  • Toxiferine I : A bis-quaternary alkaloid with two hydroxyl groups. Exhibits high muscle-type nAChR affinity (Ki =14 nM) but weak α7 activity (IC50 =820 nM) due to steric hindrance from hydroxyls .
  • Alcuronium : Clinically used neuromuscular blocker. Shares structural features with this compound but has lower α7 affinity (IC50 =234 nM) and moderate M2 modulation (EC0.5 =36 nM) .

Key Structural Determinants of Pharmacological Activity

Ring System and Receptor Selectivity

  • Closed-Ring System (this compound): Facilitates cation-π interactions with α7 nAChR residues (Trp149, Tyr188, Tyr195), enabling nanomolar antagonism .
  • Open-Ring System (Bisnortoxiferine): Favors muscle-type nAChR binding through hydrophobic interactions with the receptor’s orthosteric site .

Role of N-Substituents

  • Dimethyl/Diallyl Groups : Enhance M2 receptor affinity (EC0.5 =5.2–12 nM) by optimizing steric and electrostatic complementarity .
  • Nitrobenzyl Groups : Improve muscle-type nAChR binding (Ki =18–79 nM) but reduce α7 potency .

Hydroxyl Groups

  • Presence in Toxiferine I : Reduces α7 affinity (IC50 =820 nM) by disrupting cation-π interactions .
  • Absence in this compound : Enhances α7 activity (IC50 =18 nM) by maintaining optimal binding geometry .

Implications for Drug Design

  • α7 nAChR Antagonists : this compound’s closed-ring system serves as a lead for neuropsychiatric agents targeting α7 receptors .
  • Muscle-Type nAChR Blockers: Bisnortoxiferine derivatives offer scaffolds for neuromuscular blockers with reduced central side effects .
  • Allosteric Modulators : N-substituted this compound analogues (e.g., diallylthis compound) show promise for selective M2 receptor modulation in cardiovascular diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caracurine V
Reactant of Route 2
Caracurine V

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